molecular formula C17H18N2O2 B5765100 3-cyclohexyl-1-(2-propyn-1-yl)-2,4(1H,3H)-quinazolinedione

3-cyclohexyl-1-(2-propyn-1-yl)-2,4(1H,3H)-quinazolinedione

Cat. No. B5765100
M. Wt: 282.34 g/mol
InChI Key: SWNKMQTXYNJEJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-cyclohexyl-1-(2-propyn-1-yl)-2,4(1H,3H)-quinazolinedione, also known as PD-153035, is a small molecule tyrosine kinase inhibitor. It has been extensively studied for its potential use in cancer treatment, specifically in targeting the epidermal growth factor receptor (EGFR) pathway. In

Mechanism of Action

3-cyclohexyl-1-(2-propyn-1-yl)-2,4(1H,3H)-quinazolinedione binds to the ATP-binding site of the EGFR tyrosine kinase, preventing the phosphorylation of downstream signaling proteins. This leads to the inhibition of cell proliferation, induction of apoptosis, and suppression of angiogenesis. 3-cyclohexyl-1-(2-propyn-1-yl)-2,4(1H,3H)-quinazolinedione specifically targets the EGFR pathway, which is frequently overexpressed or mutated in various types of cancer.
Biochemical and Physiological Effects
3-cyclohexyl-1-(2-propyn-1-yl)-2,4(1H,3H)-quinazolinedione has been shown to have a potent inhibitory effect on the EGFR pathway, leading to a decrease in cell proliferation and an increase in apoptosis. It has also been shown to inhibit angiogenesis, which is important for the growth and spread of tumors. 3-cyclohexyl-1-(2-propyn-1-yl)-2,4(1H,3H)-quinazolinedione has been evaluated for its toxicity and pharmacokinetic properties, showing a favorable safety profile and good bioavailability.

Advantages and Limitations for Lab Experiments

3-cyclohexyl-1-(2-propyn-1-yl)-2,4(1H,3H)-quinazolinedione is a well-characterized small molecule inhibitor that has been extensively studied in preclinical and clinical settings. It has a high potency and specificity for the EGFR tyrosine kinase, making it an attractive target for cancer treatment. However, 3-cyclohexyl-1-(2-propyn-1-yl)-2,4(1H,3H)-quinazolinedione has some limitations for lab experiments, such as its solubility and stability in aqueous solutions. It also requires careful handling due to its potential toxicity.

Future Directions

For research include the development of more potent and selective inhibitors, the identification of biomarkers for patient selection, and the exploration of combination therapies with other targeted agents or immunotherapies. 3-cyclohexyl-1-(2-propyn-1-yl)-2,4(1H,3H)-quinazolinedione may also have potential for the treatment of other diseases, such as inflammatory disorders or neurological disorders.
Conclusion
In conclusion, 3-cyclohexyl-1-(2-propyn-1-yl)-2,4(1H,3H)-quinazolinedione is a small molecule tyrosine kinase inhibitor that has shown promising results in cancer treatment. It specifically targets the EGFR pathway, leading to a decrease in cell proliferation, induction of apoptosis, and suppression of angiogenesis. 3-cyclohexyl-1-(2-propyn-1-yl)-2,4(1H,3H)-quinazolinedione has been extensively studied for its potential use in cancer treatment, and future research may lead to the development of more effective therapies.

Synthesis Methods

3-cyclohexyl-1-(2-propyn-1-yl)-2,4(1H,3H)-quinazolinedione can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the formation of a quinazoline ring system, followed by the introduction of the cyclohexyl and propynyl groups. The final product is obtained through purification and isolation steps. The synthesis of 3-cyclohexyl-1-(2-propyn-1-yl)-2,4(1H,3H)-quinazolinedione has been optimized over the years, resulting in higher yields and purity.

Scientific Research Applications

3-cyclohexyl-1-(2-propyn-1-yl)-2,4(1H,3H)-quinazolinedione has been extensively studied for its potential use in cancer treatment. It acts as a competitive inhibitor of the EGFR tyrosine kinase, blocking downstream signaling pathways that are involved in cell proliferation, differentiation, and survival. 3-cyclohexyl-1-(2-propyn-1-yl)-2,4(1H,3H)-quinazolinedione has shown promising results in preclinical studies, inhibiting the growth of various cancer cell lines and tumor xenografts. It has also been evaluated in clinical trials for the treatment of non-small cell lung cancer and head and neck cancer.

properties

IUPAC Name

3-cyclohexyl-1-prop-2-ynylquinazoline-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2/c1-2-12-18-15-11-7-6-10-14(15)16(20)19(17(18)21)13-8-4-3-5-9-13/h1,6-7,10-11,13H,3-5,8-9,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWNKMQTXYNJEJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C2=CC=CC=C2C(=O)N(C1=O)C3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-cyclohexyl-1-(prop-2-yn-1-yl)quinazoline-2,4(1H,3H)-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.